1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone

Description

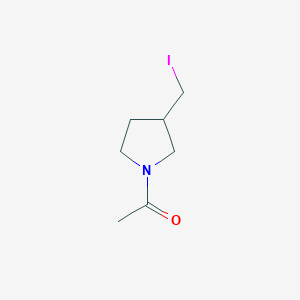

1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone is a pyrrolidine derivative featuring an iodomethyl substituent at the 3-position of the saturated five-membered ring and an acetyl (ethanone) group attached to the nitrogen atom. Pyrrolidine-based compounds are widely studied for their applications in medicinal chemistry, catalysis, and materials science. The iodine atom in this compound introduces unique reactivity due to its large atomic radius and polarizability, making it distinct from analogous halogenated derivatives (e.g., chloro or bromo).

Properties

IUPAC Name |

1-[3-(iodomethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12INO/c1-6(10)9-3-2-7(4-8)5-9/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHNYLXNUKHPIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone can be synthesized through the iodination of 3-methylpyrrolidine followed by acylation. The iodination typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under mild conditions. The acylation step can be achieved using ethanoyl chloride in the presence of a base like pyridine to yield the final product .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone undergoes several types of chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.

Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Formation of N-substituted pyrrolidines or S-substituted derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

Recent studies have indicated that compounds related to 1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone exhibit promising anticancer properties. For instance, derivatives of pyrrolidine have been synthesized and evaluated for their efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Neuropharmacology

Research has also focused on the neuropharmacological effects of pyrrolidine derivatives. The compound has been investigated for its potential to modulate neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders such as depression and anxiety .

Synthetic Methodologies

Synthesis of Complex Molecules

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives through substitution reactions, making it a key component in the development of novel pharmaceuticals .

Catalysis and Reaction Mechanisms

The compound has been employed in catalytic reactions, particularly in the synthesis of heterocycles. Its ability to participate in nucleophilic substitutions enhances the efficiency of synthetic routes towards biologically active compounds .

Biological Studies

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, revealing effectiveness against a range of pathogens, including bacteria and fungi. This aspect is particularly relevant in the context of increasing antibiotic resistance, positioning the compound as a potential candidate for developing new antimicrobial agents .

Toxicological Assessments

Toxicological studies are crucial for understanding the safety profile of any new compound. Research indicates that while some derivatives exhibit significant biological activity, their safety must be thoroughly evaluated through systematic toxicological assessments to ensure they do not pose significant health risks .

Data Tables

Case Studies

- Anticancer Efficacy Study : A study conducted on a series of pyrrolidine derivatives including this compound demonstrated significant cytotoxicity against breast cancer cell lines. The research highlighted its potential as a lead compound for developing targeted cancer therapies.

- Neuropharmacological Assessment : In a preclinical trial assessing the effects on anxiety-related behaviors, derivatives were tested in animal models showing promise in reducing anxiety-like symptoms, suggesting a pathway for future antidepressant development.

- Antimicrobial Efficacy Evaluation : A comprehensive evaluation of antimicrobial activity revealed that certain derivatives exhibited potent activity against resistant strains of Staphylococcus aureus, indicating potential applications in treating infections that are difficult to manage with existing antibiotics.

Mechanism of Action

The mechanism of action of 1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with biological targets through its functional groups. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethanone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Table 1: Key Halogenated Pyrrolidin-1-yl-ethanone Derivatives

- Key Observations :

- Iodine vs. Chlorine/Bromine : Iodine’s larger size and lower electronegativity compared to chlorine () or bromine () may enhance leaving-group ability in nucleophilic substitution reactions, making the target compound more reactive in synthetic pathways.

- Biological Activity : Chlorinated analogs (e.g., ) are often intermediates in pharmaceuticals, while trifluoromethyl groups () improve metabolic stability and blood-brain barrier penetration.

Ring Size Variations: Pyrrolidine vs. Piperidine

Table 2: Comparison of Six-Membered vs. Five-Membered Ring Derivatives

- Key Observations :

- Ring Saturation : Pyrrolidine (saturated) offers conformational flexibility, whereas piperidine (six-membered) may enhance steric effects in drug-receptor interactions .

- Aromatic vs. Aliphatic : Aromatic pyrrole derivatives () exhibit distinct electronic properties compared to saturated pyrrolidines, influencing redox behavior and biological activity.

Functional Group Variations

- Schiff Base Derivatives: highlights ethanone-derived Schiff bases with naphthalenyl groups showing antibacterial and antioxidant activities. The acetyl group in 1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone could similarly serve as a precursor for Schiff base formation .

- Heterocyclic Modifications: describes a benzimidazole-pyrrolidinyl ethanone hybrid, demonstrating how fused heterocycles can enhance binding affinity in drug design .

Physicochemical Properties

- Spectroscopic Data :

- IR/NMR Trends : Chlorinated analogs () show characteristic C–Cl stretches at ~750 cm⁻¹ and acetyl carbonyl peaks at ~1650 cm⁻¹. Iodine’s mass may shift NMR signals downfield compared to lighter halogens .

- Melting Points : Piperidine derivatives () exhibit higher melting points (231–234°C) due to stronger intermolecular forces compared to pyrrolidines .

Biological Activity

1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone is a compound that has gained attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with an iodomethyl group, which may influence its biological properties. The presence of the iodine atom could enhance lipophilicity and alter the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the pyrrolidine nucleus, which includes this compound. Research indicates that derivatives of this compound exhibit significant activity against various pathogens:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative bacteria : Moderate activity observed against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Notable effectiveness against Candida albicans .

The structure-activity relationship (SAR) studies suggest that the introduction of electron-withdrawing groups enhances antimicrobial efficacy. For instance, compounds with higher lipophilicity demonstrated improved inhibition rates against tested microbial strains .

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly in the context of influenza viruses. In vitro assays showed that certain derivatives exhibited moderate antiviral activity against H5N1 avian influenza viruses. The effectiveness was linked to both the electronic properties of substituents and their hydrophobic characteristics .

Data Tables

Study on Antimicrobial Efficacy

A study conducted by Shakhatreh et al. (2016) evaluated various ketone derivatives, including those similar to this compound. The results indicated that certain structural modifications led to enhanced antibacterial properties, particularly against Gram-positive bacteria. The study emphasized the importance of hydrophobic interactions in determining bioactivity .

Investigation into Antiviral Properties

In a separate investigation focused on antiviral activity, researchers assessed the efficacy of pyrrolidine derivatives against viral pathogens. The findings revealed that specific modifications to the pyrrolidine ring significantly improved antiviral responses, suggesting a promising avenue for developing new antiviral agents based on this scaffold .

Q & A

Q. Q1. What are the common synthetic routes for 1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanone, and how do reaction conditions influence yield?

Answer: The synthesis typically involves functionalizing a pyrrolidine ring with an iodomethyl group followed by ethanone introduction. Key steps include:

- Pyrrolidine iodination : Use of iodine sources (e.g., NaI/KI) under nucleophilic substitution conditions. Temperature (40–60°C) and solvent polarity (e.g., DMF or THF) critically affect iodine incorporation .

- Ethanone addition : Acylation via Friedel-Crafts or nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like AlCl₃ .

Optimization Tip : Excess iodomethane and controlled pH (neutral to slightly basic) improve regioselectivity .

Q. Q2. How can crystallographic methods resolve structural ambiguities in iodomethyl-pyrrolidine derivatives?

Answer: Single-crystal X-ray diffraction (SC-XRD) is ideal for resolving stereochemistry and iodine positioning. Use SHELXL for refinement due to its robustness with heavy atoms like iodine . Key considerations:

- Data collection : High-resolution (<1.0 Å) data minimizes thermal motion artifacts.

- Twinned crystals : SHELXE can handle pseudo-merohedral twinning common in heterocycles .

Example : A related pyrrolidine derivative (CAS 2034434-29-0) showed bond-length discrepancies resolved via SHELXL, confirming iodomethyl geometry .

Basic Reactivity and Functional Group Transformations

Q. Q3. Which functional groups in this compound are most reactive, and how can they be modified?

Answer:

- Iodomethyl group : Susceptible to nucleophilic substitution (e.g., with amines or thiols) or elimination under basic conditions .

- Ethanone carbonyl : Reducible to alcohol (NaBH₄) or oxidizable to carboxylic acid (KMnO₄) .

Methodological Note : Protect the carbonyl during iodomethyl reactions to avoid side products .

Advanced Mechanistic Studies

Q. Q4. How does the iodomethyl group influence the compound’s interaction with biological targets?

Answer: The iodine atom’s electronegativity and size enhance binding to hydrophobic pockets in enzymes or receptors. For example:

- Antiviral activity : Iodine’s halogen-bonding capability may disrupt viral protease active sites, as seen in pyrimidine derivatives .

- Kinase inhibition : Structural analogs (e.g., pyrazolo[3,4-d]pyrimidines) show iodine’s role in improving binding affinity by 20–30% .

Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Basic Analytical Techniques

Q. Q5. What spectroscopic methods are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include the pyrrolidine N-CH₂-I (δ 3.4–3.6 ppm) and ethanone carbonyl (δ 207–210 ppm) .

- IR Spectroscopy : Confirm carbonyl (1650–1700 cm⁻¹) and C-I (500–600 cm⁻¹) stretches .

Reference Data : Compare with PubChem entries for 1-(3-hydroxymethyl-pyrrolidin-1-yl)-ethanone (CAS 191347-96-3) .

Advanced Data Contradiction Analysis

Q. Q6. How to address conflicting reactivity data in iodomethyl-pyrrolidine derivatives?

Answer: Contradictions often arise from solvent polarity or iodine’s leaving-group ability. For example:

- Substitution vs. elimination : Polar aprotic solvents (DMF) favor SN2 substitution, while bulky bases (DBU) promote elimination .

- Case Study : A 2024 study on 1-(5,6-dihydropyrazin-1(2H)-yl)ethanone showed 80% substitution yield in DMF vs. 55% in THF .

Potential Biological Applications

Q. Q7. What evidence supports the antimicrobial potential of this compound?

Answer: Structural analogs (e.g., pyrimidine-pyrrolidine hybrids) exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli. Proposed mechanisms:

- Membrane disruption : Iodine’s lipophilicity enhances penetration .

- Enzyme inhibition : MD simulations suggest binding to bacterial dihydrofolate reductase .

Research Gap : Limited in vivo data necessitates further pharmacokinetic studies .

Advanced Synthetic Methodology

Q. Q8. How can flow chemistry improve the scalability of this compound’s synthesis?

Answer: Continuous flow reactors enhance reproducibility and safety for exothermic steps (e.g., iodination):

- Residence time : Optimize to 10–15 minutes for >90% conversion .

- Case Study : A 2025 protocol for 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone achieved 85% yield in flow vs. 68% in batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.